3-Fluoro-6-methoxy-2-(methylthio)benzaldehyde

Description

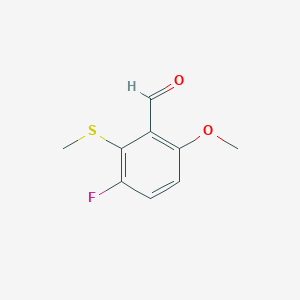

3-Fluoro-6-methoxy-2-(methylthio)benzaldehyde is a substituted benzaldehyde derivative featuring a fluorine atom at the 3-position, a methoxy group at the 6-position, and a methylthio group at the 2-position of the benzene ring. Its molecular formula is C₉H₇FO₂S, with a calculated molar mass of 198.21 g/mol. Commercial availability is noted in supplier catalogs, indicating its utility in research contexts .

Properties

Molecular Formula |

C9H9FO2S |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

3-fluoro-6-methoxy-2-methylsulfanylbenzaldehyde |

InChI |

InChI=1S/C9H9FO2S/c1-12-8-4-3-7(10)9(13-2)6(8)5-11/h3-5H,1-2H3 |

InChI Key |

CLUZJNAVOBOOSC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)SC)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-6-methoxy-2-(methylthio)benzaldehyde typically involves the following steps:

Starting Material: The synthesis begins with a suitable starting material, such as 3-fluorophenol or 3-fluorobenzaldehyde.

Methylation: The starting material undergoes methylation to introduce the methoxy group at the 6-position.

Thiolation: The compound is then subjected to thiolation to introduce the methylthio group at the 2-position.

Oxidation: Finally, the compound is oxidized to form the aldehyde group at the 1-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-6-methoxy-2-(methylthio)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The fluorine, methoxy, or methylthio groups can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation: 3-Fluoro-6-methoxy-2-(methylthio)benzoic acid.

Reduction: 3-Fluoro-6-methoxy-2-(methylthio)benzyl alcohol.

Substitution: Various derivatives depending on the substituents introduced.

Scientific Research Applications

3-Fluoro-6-methoxy-2-(methylthio)benzaldehyde has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

3-Fluoro-6-methoxy-2-(methylthio)benzaldehyde is similar to other fluorinated aromatic aldehydes, such as 3-Fluoro-4-methoxybenzaldehyde and 3-Fluoro-5-methoxybenzaldehyde. the presence of the methylthio group at the 2-position makes it unique. This group can influence the compound's reactivity and biological activity, distinguishing it from its counterparts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 3-Fluoro-6-methoxy-2-(methylthio)benzaldehyde and related benzaldehyde derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Comparative Data for Benzaldehyde Derivatives

Substituent Effects and Reactivity

- Electron-Withdrawing vs. In contrast, 4-hydroxy-3-(methylthio)benzaldehyde () lacks fluorine but includes a hydroxyl group, which may participate in hydrogen bonding or oxidation reactions .

- Sulfur-Containing Groups: The 2-(methylthio) group in the target compound differs from sulfur-containing moieties in other derivatives (e.g., benzo[b]thiophenyl groups in ).

- Steric and Electronic Profiles :

The 6-methoxy group in the target compound donates electrons via resonance, counterbalancing the electron-withdrawing fluoro group. This contrasts with 6-(benzyloxy)-2-fluoro-3-methylbenzaldehyde (), where the benzyloxy group introduces significant steric bulk, likely reducing reaction rates in sterically sensitive syntheses .

Physicochemical Properties

- Density and Boiling Points :

Biphenyl derivatives like 3-(3-Fluoro-6-methoxyphenyl)benzaldehyde () exhibit higher boiling points (~343.7°C) and densities (~1.183 g/cm³) due to increased molecular weight and planar biphenyl structure. The target compound, with a single aromatic ring, is expected to have lower boiling points but comparable density . - Lipophilicity :

The methylthio group in the target compound enhances lipophilicity compared to hydroxyl-containing analogs (e.g., ), which may improve membrane permeability in biological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.